![molecular formula C20H21NO6S3 B2437934 2,5-dimethoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide CAS No. 896342-41-9](/img/structure/B2437934.png)
2,5-dimethoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide
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Description
2,5-dimethoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide (hereafter referred to as DMTS) is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. DMTS is a sulfonamide derivative that possesses a unique structure, which makes it an attractive target for synthesis and study.
Scientific Research Applications
Chemical Synthesis and Analysis
Calcium Ion Detection : Hussain, Asiri, and Rahman (2020) synthesized derivatives of 2,5-dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide, which were used as probes for detecting calcium ions in natural samples, showcasing its potential in analytical chemistry applications (Hussain et al., 2020).
Synthetic Applications : Familoni (2002) highlighted the potential of arylsulfonamides, including derivatives like 2,5-dimethoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide, in directed ortho metalation, which is instrumental in heterocyclic synthesis and other organic reactions (Familoni, 2002).
Molecular Electronic Structure : Rublova et al. (2017) conducted a study on the molecular-electronic structure and kinetic investigation of sterically hindered forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, a related compound, which could offer insights into the electronic properties of this compound (Rublova et al., 2017).
Applications in Photodynamic Therapy
- Photodynamic Therapy : Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which displayed high singlet oxygen quantum yield. This suggests potential applications of benzenesulfonamide derivatives, like this compound, in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Pharmaceutical Research
- Kynurenine 3-Hydroxylase Inhibitors : Röver et al. (1997) described the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme linked to neurological disorders. Derivatives of this compound could potentially play a role in similar biochemical pathways (Röver et al., 1997).
Material Science and Engineering
- Supramolecular Architecture : Fernandes et al. (2011) studied the role of chlorine substitutions in the conformation and supramolecular architecture of arylsulfonamides. Insights from such studies could be extrapolated to the supramolecular behavior of this compound, which is significant for material science applications (Fernandes et al., 2011).
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S3/c1-26-15-10-11-17(27-2)19(13-15)30(24,25)21-14-20(18-9-6-12-28-18)29(22,23)16-7-4-3-5-8-16/h3-13,20-21H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHDHWAWGLVSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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